molecular formula C6H7NO4 B1421209 Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate CAS No. 874827-32-4

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Cat. No. B1421209
M. Wt: 157.12 g/mol
InChI Key: QWJPLUWNLLBZCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate were not found in the search results, it’s worth noting that scientists are exploring new synthetic methods and modifications to the oxazolidinone structure.


Molecular Structure Analysis

The molecular formula of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is C6H7NO4 . The InChI code is 1S/C6H7NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h3H,2H2,1H3,(H,7,9) .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate has a molecular weight of 157.13 . It has a density of 1.3±0.1 g/cm3 . The compound has a molar refractivity of 34.1±0.3 cm3 . It has a polar surface area of 65 Å2 and a molar volume of 117.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is involved in various chemical syntheses and transformations. For instance, Cox, Prager, and Svensson (2003) described its use in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones. This process includes N-acylation followed by UV irradiation, leading to the formation of 2-aminoalkyloxazole-4-carboxylate esters with minimal racemization (Cox, Prager, & Svensson, 2003). Similarly, Zhu, Lan, and Kwon (2003) reported its role in the annulation process for synthesizing tetrahydropyridines, demonstrating its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Biomedical Applications

In the biomedical field, Ghelani, Khunt, and Naliapara (2017) explored the synthesis of novel indazole bearing oxadiazole derivatives using ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, which showed promising antimicrobial activity (Ghelani, Khunt, & Naliapara, 2017). This highlights its potential in drug discovery and pharmaceutical research.

Material Science Applications

In material science, Sehlinger, Verbraeken, Meier, and Hoogenboom (2015) discussed its application in the modification of poly(2-oxazoline)s, a polymer with potential biomedical applications. They utilized ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate for side chain modification, illustrating its role in enhancing polymer properties (Sehlinger et al., 2015).

Safety And Hazards

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

ethyl 2-oxo-3H-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h3H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJPLUWNLLBZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674326
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

CAS RN

874827-32-4
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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